molecular formula C19H19N3O4 B2668200 4-((3-methoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one CAS No. 886157-61-5

4-((3-methoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

Cat. No.: B2668200
CAS No.: 886157-61-5
M. Wt: 353.378
InChI Key: ORIBTYPRNBAPSS-UHFFFAOYSA-N
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Description

The compound “4-((3-methoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . This particular compound has various functional groups attached to it, including a methoxypropylamino group and a nitro group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused-ring quinoline core, with the various functional groups attached at the specified positions . The presence of the nitro group would introduce significant electron-withdrawing character, which could influence the reactivity of the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is a strong electron-withdrawing group and could make the compound susceptible to nucleophilic attack . The amino group could also participate in various reactions, such as condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the nitro group and the amino group could enhance its solubility in polar solvents .

Scientific Research Applications

  • Catalytic Reduction and Chemoselectivity : Research by Watanabe et al. (1984) highlights the catalytic reduction of nitroarenes to aminoarenes, including the reduction of heterocyclic compounds like quinoline. This reduction is performed using formic acid and a ruthenium catalyst, emphasizing the potential for selective synthesis and transformation in quinoline derivatives (Watanabe et al., 1984).

  • Synthesis and Cytotoxic Activity : Kadrić et al. (2014) describe the solid-phase synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, focusing on their cytotoxic activity against various cancer cell lines and fluorescence properties. This suggests the potential use of quinolin-2(1H)-one derivatives in cancer research and fluorescence applications (Kadrić et al., 2014).

  • Fluorescence Properties : The study by Motyka et al. (2011) investigates 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones for their fluorescence properties. This research suggests the potential use of similar quinoline derivatives as molecular fluorescent probes (Motyka et al., 2011).

  • Corrosion Inhibition : Prabhu et al. (2008) explore the corrosion inhibition effect of certain quinoline derivatives on mild steel in hydrochloric acid, suggesting potential applications of similar compounds in corrosion protection (Prabhu et al., 2008).

  • Photocleavage Efficiency : The research by Papageorgiou and Corrie (2000) on the photolysis of 1-acyl-7-nitroindolines, which includes the study of electron-donating substituents such as methoxy groups, can provide insights into the photolabile properties of similar compounds (Papageorgiou & Corrie, 2000).

  • Synthetic Methods and Antimicrobial Properties : A study by Chai et al. (2017) on mono- and dinuclear Ni(II) complexes using quinazoline-type ligands, which include methoxy substituents, reveals methods for synthesizing these complexes and their antimicrobial properties (Chai et al., 2017).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Future Directions

The study of quinoline derivatives is a rich field with many potential applications, particularly in medicinal chemistry. Future research could explore the biological activity of this compound, or use it as a starting point for the synthesis of new compounds .

Properties

IUPAC Name

4-(3-methoxypropylamino)-3-nitro-1-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-26-13-7-12-20-17-15-10-5-6-11-16(15)21(14-8-3-2-4-9-14)19(23)18(17)22(24)25/h2-6,8-11,20H,7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIBTYPRNBAPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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